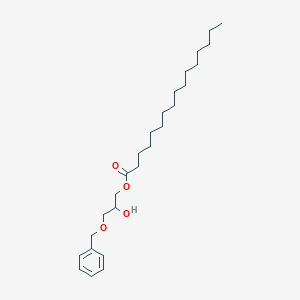
1-Palmitoyl-3-O-benzyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-Palmitoyl-3-O-benzyl-rac-glycerol" is a chemical compound that belongs to the class of glycerolipids. Glycerolipids are a type of lipid molecule composed of glycerol backbone esterified with fatty acids. This compound specifically is of interest due to its structure which involves a palmitoyl group and a benzyl group attached to a glycerol backbone.
Synthesis Analysis
The synthesis of glycerolipids like 1-Palmitoyl-3-O-benzyl-rac-glycerol often involves the esterification of glycerol with specific fatty acids and protecting groups to achieve the desired molecular structure. For example, the synthesis of similar compounds such as 1-oleoyl-2-palmitoyl glycerol-3-phosphoryl-1′-glycerol involves reactions between diacyl-glycerol iodohydrin and silver salt of protected glycerol phosphate, followed by deprotection steps (Bonsen, Haas, & Deenen, 1966).
Molecular Structure Analysis
The molecular structure of glycerolipids, including "1-Palmitoyl-3-O-benzyl-rac-glycerol", is characterized by a glycerol backbone where fatty acids are esterified at specific positions. The structural arrangement and stereochemistry play crucial roles in their physical and chemical properties. Advanced analytical techniques such as X-ray diffraction and differential scanning calorimetry are employed to study the crystalline structures and phase behavior of these molecules (Zhang et al., 2007).
Chemical Reactions and Properties
Glycerolipids undergo various chemical reactions, including esterification, hydrolysis, and acylation, which are essential for synthesizing specific structures. The reactivity of these compounds is influenced by the nature of the fatty acids and protecting groups involved. For instance, the selective synthesis of triglycerides demonstrates the complexity and specificity of reactions needed to obtain particular glycerolipids (Villeneuve et al., 1994).
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of similar compounds like 1-palmitoyl-2-O-hexadecyl-sn-glycero-3-phosphocholine have been explored, demonstrating methods for achieving high enantioselectivity and the potential for creating various phosphocholines, which are important in biochemical and pharmaceutical research (Ali & Bittman, 1990).
Structural Analysis and Properties
- Studies on the synthesis and properties of related compounds, such as 1,3-dipalmitoyl-2-oleoyl-rac-glycerol, provide insights into the crystallization, polymorphism, and phase behavior of glycerol derivatives. These findings are significant in understanding the physical properties of lipids, which are crucial in food science, cosmetics, and pharmaceutical formulations (Bayés-García et al., 2015).
Biochemical and Biological Roles
- Research into compounds like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol (POPG) has provided insights into the interaction of lipids with other biochemical substances, influencing our understanding of membrane dynamics, lipid-protein interactions, and the role of lipids in biological systems (Kumar et al., 2018).
Application in Imaging and Diagnostics
- The synthesis of compounds like 1-O-(8-[18F]fluorooctanoyl)-2-O-palmitoyl-rac-glycerol for imaging purposes demonstrates the potential use of glycerol derivatives in medical diagnostics and imaging, highlighting their role in advancing nuclear medicine and radiopharmaceuticals (Furumoto et al., 2000).
Mechanism of Action
Target of Action
1-Palmitoyl-3-O-benzyl-rac-glycerol is a complex molecule with a molecular weight of 420.63 Similar compounds like 1-palmitoyl-3-oleoyl-rac-glycerol serve as substrates for diacylglycerol acyltransferase (dagat) in myotubes .
Mode of Action
It’s worth noting that similar compounds, such as palmitoyloleoyl-phosphatidylglycerol, have been shown to reduce interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to respiratory distress .
Biochemical Pathways
It’s worth noting that similar compounds, such as 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol), are known to be involved in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .
Pharmacokinetics
It is known to be a solid compound that is soluble in chloroform, dichloromethane, and ethyl acetate . It is recommended to be stored at -20° C .
Result of Action
For example, supplementation of cultured human pulmonary arterial endothelial cells (PAEC) with sn-1-O-hexadecylglycerol resulted in an approximately twofold increase in cellular levels of plasmalogens, a subclass of phospholipids known to have antioxidant properties .
Action Environment
It is known that the compound is a solid and is soluble in chloroform, dichloromethane, and ethyl acetate . This suggests that its action could potentially be influenced by factors such as temperature and the presence of these solvents.
properties
IUPAC Name |
(2-hydroxy-3-phenylmethoxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMANQJLYZAYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554320 |
Source


|
| Record name | 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Palmitoyl-3-O-benzyl-rac-glycerol | |
CAS RN |
1487-51-0 |
Source


|
| Record name | 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


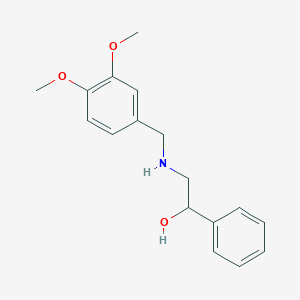
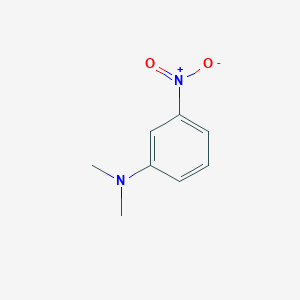

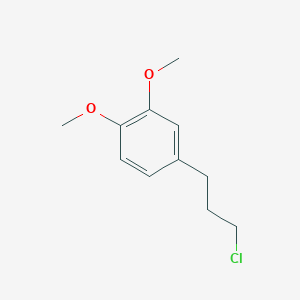
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)

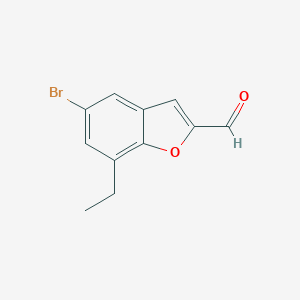
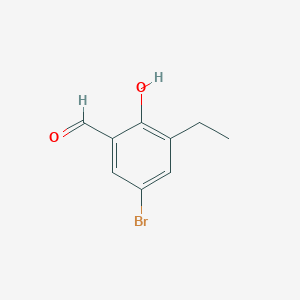
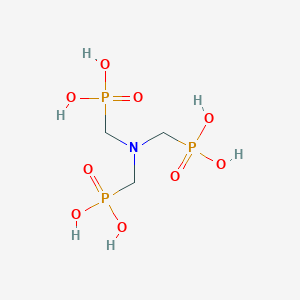
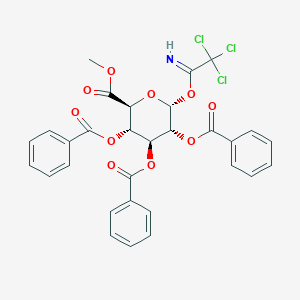

![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)